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Compound of Interest

Compound Name: Temafloxacin

Cat. No.: B1682013 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical trial data for

Temafloxacin, a fluoroquinolone antibiotic. The information is compiled from early clinical

studies and is intended for a scientific audience. This document summarizes key quantitative

data in structured tables, details experimental protocols from pivotal trials, and includes

visualizations of the drug's mechanism of action and a representative clinical trial workflow.

Mechanism of Action
Temafloxacin, like other fluoroquinolones, exerts its bactericidal effect by interfering with

bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase and

topoisomerase IV.[1] In gram-negative bacteria, the principal target is DNA gyrase, while in

gram-positive organisms, it is topoisomerase IV.[1] By inhibiting these enzymes, Temafloxacin
prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA

strands, leading to a cascade of events that ultimately results in bacterial cell death.
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Figure 1: Mechanism of Action of Temafloxacin

Pharmacokinetic Profile
Initial clinical trials established the pharmacokinetic profile of Temafloxacin in healthy

volunteers and specific patient populations. The drug exhibited good oral absorption and a half-

life that supported once or twice-daily dosing.

Table 1: Pharmacokinetic Parameters of Temafloxacin in
Healthy Volunteers (Multiple Doses)
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Dosage
Regimen

Cmax
(mg/L)

Tmax (h)
AUC
(mg·h/L)

Half-life
(h)

Total
Clearanc
e
(mL/min)

Renal
Clearanc
e
(mL/min)

100 mg

q12h
~1.0 - -

8.4

(average)

197

(average)

119

(average)

200 mg

q12h
~2.0 - -

8.4

(average)

197

(average)

119

(average)

300 mg

q12h
~3.0 - -

8.4

(average)

197

(average)

119

(average)

400 mg

q12h
~4.0 - -

8.4

(average)

197

(average)

119

(average)

600 mg

q12h
6.2 ± 1.8 - -

8.4

(average)

197

(average)

119

(average)

800 mg

q12h
~8.0 - -

8.4

(average)

197

(average)

119

(average)

Data compiled from multiple-dose studies in healthy volunteers. Cmax values are approximate

steady-state peak concentrations.[2][3][4]

Table 2: Pharmacokinetic Parameters in Special
Populations
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Population Dosage
Cmax
(mg/L)

Half-life (h)
Total
Clearance
(mL/min)

Key
Findings

Impaired

Renal

Function

(CLcr < 10

mL/min)

400 mg

single dose

Not

significantly

affected

24.6 ± 7.3 70 ± 27

Reduced

clearance

and

prolonged

half-life.[5][6]

Impaired

Hepatic

Function

(Cirrhosis)

600 mg

single dose

No significant

difference
-

Significantly

lower total

and renal

clearance

Altered

pharmacokin

etics primarily

due to

impaired

renal

function.[7]

Clinical Efficacy
Temafloxacin demonstrated high rates of clinical and bacteriological success in the treatment

of lower respiratory tract infections and urinary tract infections.

Table 3: Clinical and Bacteriological Efficacy in Lower
Respiratory Tract Infections (LRTI)
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Study
Indicati
on

Temaflo
xacin
Regime
n

Compar
ator
Regime
n

Temaflo
xacin
Clinical
Succes
s Rate

Compar
ator
Clinical
Succes
s Rate

Temaflo
xacin
Bacterio
logical
Eradicat
ion Rate

Compar
ator
Bacterio
logical
Eradicat
ion Rate

Multicent

er,

Double-

Blind[8]

LRTI

600 mg

once

daily

Ciproflox

acin 500

mg bd

98%

(114/116)

97%

(117/121)

98%

(124/126)

98%

(132/135)

Randomi

zed,

Double-

Blind[9]

LRTI
600 mg

q12h

Ciproflox

acin 750

mg q12h

93.8% 93.1% 99.5% 92.5%

Multicent

er,

Double-

Blind[10]

Mild to

Moderate

LRTI

600 mg

twice

daily

Ciproflox

acin 500

mg twice

daily

91%

(58/64)

94%

(63/67)

95%

(61/64)

94%

(63/67)

Pooled

Analysis[

11]

LRTI in

Smokers

300 or

600 mg

bid

Ciproflox

acin or

Amoxicilli

n

93.7% 92.5% 99.2% 91.2%

Pooled

Analysis[

11]

LRTI in

Elderly

(≥65

years)

300 or

600 mg

bid

Ciproflox

acin or

Amoxicilli

n

94.6% 89.3% 97.5% 91.5%

Table 4: Clinical and Bacteriological Efficacy in Urinary
Tract Infections (UTI)
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Study
Indicati
on

Temaflo
xacin
Regime
n

Compar
ator
Regime
n

Temaflo
xacin
Clinical
Succes
s Rate

Compar
ator
Clinical
Succes
s Rate

Temaflo
xacin
Bacterio
logical
Eradicat
ion Rate

Compar
ator
Bacterio
logical
Eradicat
ion Rate

Randomi

zed,

Double-

Blind[3]

Uncompli

cated

UTI

200 or

400 mg

once

daily

Trimetho

prim/Sulf

amethox

azole,

Ciproflox

acin, or

Norfloxac

in

99%

(305/308)

100%

(247/247)

99%

(289/292)

96.7%

(237/245)

Safety and Tolerability
Across Phase I, II, and III trials, Temafloxacin was generally well-tolerated. The most

frequently reported adverse events were gastrointestinal in nature.

Table 5: Incidence of Common Adverse Events in
Clinical Trials
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Study Phase
Temafloxacin
Group

Comparator
Group
(Quinolones)

Comparator
Group (Non-
Quinolones)

Placebo Group

Phase I - - - -

Number of

Subjects
753 - - 153

Phase II & III

Number of

Patients
2602 1169 862 -

Gastrointestinal

Events
13.4% 15.7% 11.6% -

Nausea

(Uncomplicated

UTI)[3]

3.5%
6.5% (Reference

Quinolone)

6.6%

(Trimethoprim/Su

lfamethoxazole)

-

Headache

(Uncomplicated

UTI)[3]

5.4%
3.7% (Reference

Quinolone)

3.1%

(Trimethoprim/Su

lfamethoxazole)

-

LRTI Study[8]
8.6% (any

adverse reaction)

5.8%

(Ciprofloxacin)
- -

Mild to Moderate

LRTI Study[10]

43% (dizziness,

headache, GI

effects)

31%

(Ciprofloxacin)
- -

Data compiled from safety assessments in Phase I, II, and III clinical trials.[12][13]

Experimental Protocols
The following sections outline the methodologies employed in key initial clinical trials of

Temafloxacin.
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Phase I Multiple-Dose Pharmacokinetics and Tolerance
Study in Healthy Volunteers

Study Design: A randomized, placebo-controlled study.

Participants: Healthy adult volunteers.

Treatment Regimen: Temafloxacin administered orally every 12 hours for 7 days at doses of

100, 200, 300, 400, 600, and 800 mg.[2][3]

Pharmacokinetic Sampling: Blood and urine samples were collected at predefined intervals

to determine steady-state plasma concentrations and urinary excretion of Temafloxacin.

Analytical Method: High-performance liquid chromatography (HPLC) was used to quantify

Temafloxacin concentrations in plasma and urine.

Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests, vital

signs, and electrocardiograms.

Phase III Double-Blind, Randomized Trial in Lower
Respiratory Tract Infections

Study Design: A multicenter, double-blind, randomized clinical trial.[8]

Participants: Adult patients with clinical and radiological evidence of acute exacerbation of

chronic bronchitis or uncomplicated pneumonia.

Treatment Regimen: Temafloxacin 600 mg once daily versus ciprofloxacin 500 mg twice

daily for 7 to 14 days.[8]

Efficacy Assessments:

Clinical Evaluation: Conducted before enrollment, during treatment (days 2-5), 1-3 days

post-treatment, and 5-9 days post-treatment.[8] Clinical success was defined as cure or

improvement of signs and symptoms of infection.
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Bacteriological Evaluation: Sputum samples were collected for culture and susceptibility

testing at the same time points as the clinical evaluations to determine the eradication of

the baseline pathogen(s).[8]

Safety Assessment: Adverse events were recorded at each study visit through spontaneous

reporting by patients and observations by investigators.
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Figure 2: Representative Clinical Trial Workflow for Temafloxacin

Drug Interaction Study with Theophylline
Study Design: An open-label, sequential treatment study.

Participants: Healthy adult volunteers.

Methodology: Subjects received a stable, individualized oral dose of controlled-release

theophylline to achieve a target plasma concentration. Once at a steady state, Temafloxacin
600 mg was co-administered orally twice daily for 4-5 days.

Pharmacokinetic Analysis: Serial blood samples were collected before and during the co-

administration of Temafloxacin. Theophylline concentrations in plasma were measured

using HPLC to determine if Temafloxacin significantly altered theophylline's

pharmacokinetic parameters, such as clearance and area-under-the-curve (AUC).

Key Finding: Temafloxacin did not significantly interact with theophylline.

Post-Marketing Surveillance and Withdrawal
It is important to note that despite promising initial clinical trial data, Temafloxacin (marketed

as Omniflox) was voluntarily withdrawn from the market in 1992 shortly after its introduction.

The withdrawal was prompted by reports of serious adverse events, including a severe

autoimmune hemolytic anemia, which were not observed during the pre-market clinical trials.

This underscores the critical importance of post-marketing surveillance in fully characterizing

the safety profile of a new therapeutic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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